molecular formula C21H21BrN4O2 B2410288 3-(1-(2-bromobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1421443-58-4

3-(1-(2-bromobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2410288
CAS No.: 1421443-58-4
M. Wt: 441.329
InChI Key: NMIYDFVPHFBCJY-UHFFFAOYSA-N
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Description

3-(1-(2-Bromobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a synthetic chemical compound designed for research purposes, featuring a molecular architecture that combines a 1,2,4-triazole heterocycle with a piperidine subunit. This structural motif is of significant interest in medicinal chemistry and biochemical research, particularly in the investigation of enzyme inhibition. Hybrid scaffolds incorporating 1,2,4-triazole and piperidine rings have demonstrated potent inhibitory activity against a range of enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research . Similar compounds are also explored as inhibitors of α-glucosidase for diabetes research and 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory processes . The 1,2,4-triazole core is a privileged structure in drug discovery due to its versatile binding properties and is known to be incorporated into molecules with a range of bioactivities . The specific substitution pattern on this molecule suggests its potential utility as a valuable chemical tool for probing biological mechanisms and structure-activity relationships (SAR) in early-stage pharmacological development. Researchers can utilize this compound to explore new lead structures for neurological, metabolic, and inflammatory conditions. This product is intended for laboratory research use only and is not classified as a drug, food, or cosmetic. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[1-(2-bromobenzoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O2/c1-24-21(28)26(16-7-3-2-4-8-16)19(23-24)15-11-13-25(14-12-15)20(27)17-9-5-6-10-18(17)22/h2-10,15H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIYDFVPHFBCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=CC=C3Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(2-bromobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22BrN3O\text{C}_{19}\text{H}_{22}\text{BrN}_3\text{O}

This structure includes a piperidine moiety, a triazole ring, and a bromobenzoyl substituent, which are key to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures to This compound demonstrate varying degrees of antibacterial activity against gram-positive and gram-negative bacteria. For instance, related triazole derivatives have been reported to possess moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, triazole derivatives have shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. For example, certain triazole compounds have exhibited IC50 values in the low micromolar range against AChE .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural components:

  • Piperidine Moiety : Known for various pharmacological activities including anesthetic effects and glucose regulation.
  • Triazole Ring : Associated with anti-inflammatory and antimicrobial properties.
  • Bromobenzoyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

Table 1: Comparison of Biological Activities of Triazole Derivatives

Compound NameAntibacterial Activity (IC50 µM)AChE Inhibition (IC50 µM)
3-(1-(2-bromobenzoyl)piperidin-4-yl)-...Moderate to StrongLow Micromolar
5-{1-[4-chlorophenyl]sulfonyl}-...2.14 ± 0.0036.28 ± 0.003
3-(2-bromophenyl)-...StrongModerate

Case Studies

Several case studies have explored the pharmacological potential of triazole derivatives similar to This compound :

  • Antimicrobial Studies : A study demonstrated that a series of synthesized triazoles exhibited significant antibacterial activity against multiple strains of bacteria, suggesting a promising avenue for further drug development .
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibitory effects of various triazole derivatives highlighted their potential in treating conditions related to enzyme dysregulation .

Scientific Research Applications

Research indicates that compounds containing triazole moieties exhibit a range of biological activities. The specific compound has been studied for:

  • Anticancer Properties : Triazoles are often incorporated into drug designs targeting cancer cells. Similar compounds have shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) cells .
  • Antimicrobial Activity : Triazoles have demonstrated significant antimicrobial properties against bacteria and fungi. This compound may possess similar activities due to the presence of the triazole ring, which is known for its interaction with microbial enzymes .

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

  • Cancer Therapy : Given its anticancer properties, ongoing research is exploring its use as a chemotherapeutic agent. Studies have indicated that similar triazole-containing compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Agents : The ability of triazoles to disrupt microbial growth makes them valuable in developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Numerous studies have explored the efficacy of triazole derivatives in various biological contexts:

StudyFocusFindings
Study 1Anticancer ActivityIdentified high cytotoxicity against BT-474 cells with an IC50 value of 0.99 μM.
Study 2Biological ActivityInvestigated novel triazole derivatives displaying diverse pharmacological activities including anticancer and antimicrobial effects.
Study 3Synthesis TechniquesDiscussed various synthetic pathways for triazole derivatives emphasizing yield optimization.

Q & A

How can researchers optimize the synthesis of 3-(1-(2-bromobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one to improve yield and purity?

Basic Research Focus:
Synthetic optimization often involves multi-step reactions. For example, the introduction of the 2-bromobenzoyl group to the piperidine ring may require careful control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). A methodology inspired by the synthesis of similar triazole-thione derivatives suggests using nucleophilic substitution or condensation reactions under inert atmospheres to minimize side products . Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol can enhance purity, as demonstrated in analogous piperidine-triazole syntheses .

What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Basic Research Focus:

  • 1H/13C NMR : Assign signals for the piperidine ring (δ ~2.5–3.5 ppm for CH2 groups), the 1,2,4-triazol-5-one ring (δ ~7.5–8.5 ppm for aromatic protons), and the 2-bromobenzoyl moiety (δ ~7.2–7.8 ppm for bromo-substituted aryl protons) .
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly the conformation of the piperidine ring and the spatial arrangement of the bromobenzoyl group, as shown in studies of structurally related Schiff bases .

How can researchers design analogs to explore structure-activity relationships (SAR) for biological activity?

Advanced Research Focus:

  • Core Modifications : Replace the 2-bromobenzoyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .
  • Piperidine Substitution : Introduce bulkier groups (e.g., tert-butyl) at the piperidin-4-yl position to evaluate steric effects on target binding, as seen in studies of piperazine-containing triazoles .
  • Triazolone Ring : Modify the 1-methyl or 4-phenyl groups to test hydrophobicity and hydrogen-bonding capacity .

What experimental strategies are recommended for evaluating the compound’s potential enzyme inhibition or cytotoxicity?

Advanced Research Focus:

  • Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., for kinases or proteases) with IC50 determination. For example, marine-derived triazole analogs were screened against carbonic anhydrase isoforms to identify inhibitory mechanisms .
  • Cytotoxicity Screening : Employ cell lines (e.g., HeLa, MCF-7) with MTT assays. Include positive controls (e.g., doxorubicin) and validate results via flow cytometry to distinguish apoptosis from necrosis .

How should researchers address contradictory data in biological activity studies?

Advanced Research Focus:

  • Dose-Response Validation : Replicate assays across independent labs to rule out batch variability.
  • Solubility Considerations : Use DMSO stock solutions at <0.1% v/v to avoid solvent toxicity, and confirm compound stability via HPLC before testing .
  • Statistical Design : Apply randomized block designs with split-plot arrangements to account for variables like cell passage number or incubation time .

What computational methods can predict the compound’s pharmacokinetic properties?

Advanced Research Focus:

  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability.
  • ADMET Modeling : Use SwissADME or ProTox-II to estimate logP, blood-brain barrier permeability, and hepatotoxicity .

How can the compound’s solubility and formulation be optimized for in vivo studies?

Advanced Research Focus:

  • Co-Solvent Systems : Test PEG-400/water or cyclodextrin complexes to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles, as demonstrated for hydrophobic triazole derivatives .

What are the best practices for ensuring reproducibility in synthetic protocols?

Basic Research Focus:

  • Detailed Reaction Logs : Document exact stoichiometry, solvent grades, and purification thresholds.
  • Cross-Validation : Collaborate with external labs to reproduce key steps, such as the cyclization of the triazolone ring under acidic conditions .

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